molecular formula C14H14N2O2 B276709 N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 774553-49-0

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B276709
CAS No.: 774553-49-0
M. Wt: 242.27 g/mol
InChI Key: ZEHRBOVXNPCYAK-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring attached to a benzodioxin moiety through a methylene bridge

Scientific Research Applications

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 4-pyridylmethylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the benzodioxin moiety.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group on the pyridine ring.

Uniqueness

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the presence of the benzodioxin moiety, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-13-14(18-8-7-17-13)9-12(1)16-10-11-3-5-15-6-4-11/h1-6,9,16H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHRBOVXNPCYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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